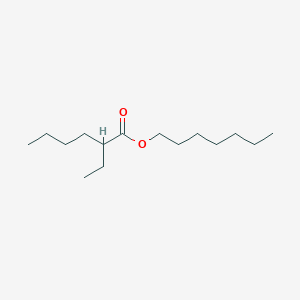
Heptyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2-ethylhexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of heptanol and 2-ethylhexanoic acid. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 2-ethylhexanoate is synthesized through an esterification reaction between heptanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptanol+2-Ethylhexanoic Acid→Heptyl 2-ethylhexanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.
Chemical Reactions Analysis
Types of Reactions: Heptyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide.
Major Products:
Hydrolysis: Heptanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Heptyl 2-ethylhexanoate has several applications in scientific research and industry:
Cosmetics: It is used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Due to its chemical stability and lubricating properties, it is used in the formulation of high-performance lubricants.
Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of heptyl 2-ethylhexanoate in its applications primarily involves its ability to form a protective barrier on surfaces, reducing friction and providing lubrication. In cosmetics, it helps to maintain skin hydration by forming a barrier that prevents moisture loss.
Comparison with Similar Compounds
Heptyl 2-ethylhexanoate can be compared with other esters such as:
Ethylhexyl Palmitate: Another ester used in cosmetics for its emollient properties.
Isopropyl Myristate: Known for its use in topical pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific combination of heptanol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties, making it suitable for specialized applications in cosmetics and lubricants.
Conclusion
This compound is a versatile compound with significant applications in various industries. Its unique properties and the ability to undergo specific chemical reactions make it an important compound in both research and industrial settings.
Properties
CAS No. |
112445-68-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ZEYQXRVECWKGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















